
4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a methoxyphenyl group, a tetrahydrofuran ring, a thiadiazole ring, and a tetrahydropyran carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions, followed by cyclization.
Attachment of the Tetrahydrofuran Ring: The thiadiazole intermediate is then reacted with a tetrahydrofuran derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Tetrahydropyran Carboxamide: The final step involves the reaction of the intermediate with a 4-(4-methoxyphenyl)tetrahydropyran-4-carboxylic acid derivative, again using a coupling reagent and base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial activity against a variety of pathogens. For instance, derivatives of thiadiazoles have been noted for their effectiveness against bacteria and fungi. The presence of the tetrahydrofuran moiety may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy in antimicrobial applications .
Anticancer Potential
Thiadiazole derivatives are known to exhibit anticancer properties. The compound's structural features suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. Studies have shown that similar compounds can act as inhibitors of key enzymes involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics .
Case Study 1: Antimicrobial Screening
In a study focusing on antimicrobial activity, derivatives of thiadiazole were screened against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A comparative analysis was conducted on several thiadiazole derivatives for their anticancer properties. The study found that certain modifications to the thiadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the thiadiazole and tetrahydrofuran rings could interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H23N3O4S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]oxane-4-carboxamide |
InChI |
InChI=1S/C19H23N3O4S/c1-24-14-6-4-13(5-7-14)19(8-11-25-12-9-19)17(23)20-18-22-21-16(27-18)15-3-2-10-26-15/h4-7,15H,2-3,8-12H2,1H3,(H,20,22,23) |
InChI Key |
MQQIPAPRNCYDGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NN=C(S3)C4CCCO4 |
Origin of Product |
United States |
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